molecular formula C22H36O4 B10768276 16,16-dimethyl Prostaglandin A1

16,16-dimethyl Prostaglandin A1

Cat. No.: B10768276
M. Wt: 364.5 g/mol
InChI Key: CTQQHQGBBMYJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16,16-Dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, characterized by the addition of two methyl groups at the 16th carbon position. This modification enhances its stability and resistance to metabolic degradation. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which play crucial roles in various biological processes, including inflammation, vascular tone regulation, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16,16-Dimethyl Prostaglandin A1 typically involves the chemical modification of prostaglandin A1One common approach is the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification. The production is carried out under controlled conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 16,16-Dimethyl Prostaglandin A1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

16,16-Dimethyl Prostaglandin A1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16,16-Dimethyl Prostaglandin A1 involves its interaction with specific prostaglandin receptors on the cell surface. These receptors are G-protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. Upon binding to its receptor, this compound can modulate the activity of adenylate cyclase, leading to changes in cyclic AMP levels and subsequent activation of downstream signaling cascades. This results in the regulation of inflammation, vascular tone, and immune responses .

Comparison with Similar Compounds

Uniqueness: 16,16-Dimethyl Prostaglandin A1 is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in research and potential therapeutic applications. Its ability to inhibit viral replication in HSV and HIV infection systems without adversely affecting cellular DNA synthesis further highlights its significance .

Properties

IUPAC Name

7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQHQGBBMYJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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